2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride

Physical Chemistry Crystallography Chemical Purity

This ortho-chloro acetophenone hydrochloride is the critical building block for the enantioselective synthesis of (R)-clorprenaline, a bronchodilator. Researchers can leverage its validated pathway to achieve enantiomeric excesses up to 99.7%. - Directly yields the key chiral intermediate 2-chloro-1-(2-chlorophenyl)ethanone. - Ortho-substitution pattern directs unique reactivity for heterocycle library synthesis. - Distinct melting point (173-174 °C) from para-isomer (262 °C dec.) ensures analytical identity verification.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 16442-79-8
Cat. No. B092960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
CAS16442-79-8
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CN)Cl.Cl
InChIInChI=1S/C8H8ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H
InChIKeyFVHPEPDZZJAMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl


2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (CAS 16442-79-8), also known as 2-amino-2'-chloroacetophenone hydrochloride, is a halogenated aryl ketone building block with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is a white crystalline solid with a melting point of 173-174 °C . This compound is primarily utilized as a chemical intermediate in organic synthesis and is commercially available from multiple chemical suppliers . Its ortho-chloro substitution pattern on the phenyl ring distinguishes it from its meta- and para-substituted analogs, influencing its physicochemical properties and synthetic utility.

Why Ortho-Substitution Matters for 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl


The specific ortho-chloro substitution on the phenyl ring of 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (CAS 16442-79-8) confers distinct physicochemical and potentially reactivity properties compared to its meta- and para-substituted isomers . This structural difference directly impacts measurable parameters such as melting point, with the ortho-isomer melting at 173-174 °C, a stark contrast to the para-isomer hydrochloride which melts with decomposition at 262 °C . Furthermore, the compound's utility as a key intermediate in the synthesis of specific bioactive molecules, such as the bronchodilator (R)-clorprenaline via its derivative 2-chloro-1-(2-chlorophenyl)ethanone [1], is inherently tied to the ortho-chlorophenyl scaffold. Substitution with a meta- or para-analog would alter the stereoelectronic properties of the intermediate, likely leading to different reaction outcomes and a loss of the validated synthetic pathway, thereby negating a primary reason for its procurement.

Comparative Data: 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl


Melting Point: Ortho vs. Para Isomer

The melting point of 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (CAS 16442-79-8) is reported as 173-174 °C . This is a significantly lower and distinct thermal transition compared to its para-substituted analog, 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (CAS 5467-71-0), which decomposes at 262 °C . This 89 °C difference is a direct consequence of the ortho-chloro substitution affecting the crystal lattice energy.

Physical Chemistry Crystallography Chemical Purity

Synthesis of (R)-Clorprenaline

The compound serves as a direct precursor to 2-chloro-1-(2-chlorophenyl)ethanone (CAS 4209-25-0), which is a key substrate in the ruthenium-catalyzed enantioselective synthesis of (R)-clorprenaline, a β2-adrenergic receptor agonist used as a bronchodilator [1]. The synthesis using 2-chloro-1-(2-chlorophenyl)ethanone achieved up to 99.7% enantiomeric excess (ee) under optimized conditions [1]. This validated route is not applicable to non-ortho-chloro substituted analogs, as their corresponding haloketone intermediates would produce different stereochemical outcomes or be unreactive in this specific catalytic system.

Medicinal Chemistry Asymmetric Synthesis Pharmaceutical Intermediates

Commercial Availability and Purity Standards

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (CAS 16442-79-8) is widely available from multiple reputable chemical suppliers, ensuring competitive pricing and a stable supply chain [REFS-1, REFS-2]. It is typically offered with a standard purity of ≥95% . In contrast, some regioisomers, such as the meta-chloro analog, may have fewer commercial sources or require custom synthesis, leading to longer lead times and higher costs.

Chemical Procurement Supply Chain Quality Control

Applications of 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl


Synthesis of β2-Adrenergic Agonists

This compound is the critical starting material for generating the chiral intermediate 2-chloro-1-(2-chlorophenyl)ethanone. This intermediate is then used in a highly enantioselective Ru-catalyzed reaction to produce (R)-clorprenaline, a known bronchodilator, with reported enantiomeric excesses up to 99.7% [1]. This established pathway provides a clear advantage for medicinal chemistry groups focused on developing new or generic versions of this drug class.

QC Reference Standard for Ortho-Chloro Isomer

Due to the significant difference in melting point (173-174 °C) compared to its para-substituted analog (262 °C dec.), this compound serves as an authentic reference standard for analytical method development [REFS-1, REFS-2]. This is particularly useful in quality control laboratories to verify the identity and purity of incoming material, ensuring the correct ortho-isomer has been procured and preventing cross-contamination with other regioisomers.

Halogenated Heterocycle Library Synthesis

As a versatile aryl ketone bearing both a primary amine and a halogen, 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride is an ideal scaffold for constructing diverse chemical libraries [1]. The ortho-chloro substitution directs electrophilic aromatic substitution reactions differently than its meta- or para-counterparts, enabling the synthesis of unique substitution patterns in complex heterocycles that are valuable in drug discovery screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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